
2,4-Dimethyl-1,2,3,4-tetrahydroquinoline
Overview
Description
2,4-Dimethyl-1,2,3,4-tetrahydroquinoline is a heterocyclic organic compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are used in various fields, including medicinal chemistry and industrial applications. The structure of this compound consists of a quinoline ring system with two methyl groups attached at the 2nd and 4th positions.
Mechanism of Action
Target of Action
Similar compounds such as 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (hthq) have been studied for their neuroprotective properties . These compounds may interact with the antioxidant system, NADPH-generating enzymes, and chaperones .
Mode of Action
Hthq, a similar compound, has been shown to enhance the antioxidant system, normalize chaperone activity, and suppress apoptosis . This suggests that 2,4-Dimethyl-1,2,3,4-tetrahydroquinoline might interact with its targets in a similar manner.
Biochemical Pathways
Hthq has been shown to affect the functioning of the antioxidant system and the activity of nadph-generating enzymes . It also influences the mRNA expression levels of antioxidant genes and factors Nrf2 and Foxo1 .
Pharmacokinetics
The molecular weight of the compound is 16124 g/mol , which might influence its bioavailability and pharmacokinetic properties.
Result of Action
Hthq has been shown to decrease oxidative stress in rats with parkinson’s disease . It also normalized the chaperone-like activity and mRNA levels of heat shock protein 70 .
Action Environment
The safety data sheet for the compound suggests that it should be stored in a well-ventilated place and kept in a tightly closed container .
Biochemical Analysis
Biochemical Properties
2,4-Dimethyl-1,2,3,4-tetrahydroquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with NADPH-generating enzymes and chaperones, affecting their activity . These interactions are crucial for maintaining cellular homeostasis and regulating metabolic processes.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the antioxidant system and the level of apoptotic processes in cells . These effects are essential for understanding its potential therapeutic applications and toxicity.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to interact with the mitochondrial electron-transport chain, affecting ATP production and oxidative stress levels . These interactions highlight the compound’s potential in modulating cellular energy metabolism and redox balance.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have indicated that it can maintain its activity over extended periods, although its stability may vary depending on the experimental conditions . Understanding these temporal effects is vital for designing experiments and interpreting results accurately.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing antioxidant activity. At higher doses, it can cause toxic or adverse effects, including oxidative stress and cellular damage . These dosage-dependent effects are crucial for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it has been shown to affect the activity of NADPH-generating enzymes, which are essential for maintaining cellular redox balance . These interactions underscore the compound’s role in cellular metabolism and its potential impact on metabolic disorders.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. It can interact with specific transporters and binding proteins, influencing its localization and accumulation. These interactions determine the compound’s bioavailability and efficacy in different cellular contexts . Understanding these transport mechanisms is essential for optimizing its therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization patterns are crucial for its role in cellular processes and its potential therapeutic effects . Understanding the subcellular distribution of this compound can provide insights into its mechanism of action and optimize its use in biomedical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-1,2,3,4-tetrahydroquinoline can be achieved through several methods. One common approach involves the cyclization of aniline derivatives with ketones under acidic conditions. For instance, the reaction of 2,4-dimethylaniline with cyclohexanone in the presence of a strong acid like sulfuric acid can yield this compound .
Industrial Production Methods: Industrial production of this compound often involves catalytic hydrogenation of quinoline derivatives. This method is preferred due to its efficiency and scalability. The reaction typically employs a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert quinoline derivatives back to tetrahydroquinolines.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 2,4-dimethylquinoline, while reduction can regenerate the tetrahydroquinoline structure .
Scientific Research Applications
Chemistry
2,4-Dimethyl-1,2,3,4-tetrahydroquinoline serves as a chiral building block in the synthesis of complex organic molecules. Its chirality is particularly valuable in asymmetric synthesis and the development of chiral drugs and materials.
Biology
Research indicates that this compound exhibits potential biological activity , including:
- Antimicrobial Properties: Studies have shown its effectiveness against various microbial strains.
- Anticancer Activity: Investigations into its mechanism of action suggest it may inhibit cancer cell proliferation through interaction with specific molecular targets.
Medicine
In medicinal chemistry, this compound is explored as a precursor for pharmaceutical compounds. Its derivatives have been investigated for:
- Neuroprotective Effects: Potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
- Anti-inflammatory Properties: Research indicates that it may reduce inflammation by modulating cytokine expression .
Industrial Applications
The compound is utilized in the production of materials with specific optical properties due to its chirality. Additionally, it finds applications as an antioxidant and corrosion inhibitor in various industrial processes .
Case Studies
-
Anticancer Research:
A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against specific cancer cell lines. The mechanism involved apoptosis induction through the modulation of apoptotic pathways. -
Neuroprotection:
Research highlighted the neuroprotective effects of this compound in models of oxidative stress. It was found to enhance the activity of antioxidant enzymes and reduce neuronal damage . -
Industrial Use:
In industrial settings, its effectiveness as a corrosion inhibitor was evaluated in various environments. Results indicated a substantial reduction in corrosion rates when used in protective coatings.
Comparison with Similar Compounds
2,4-Dimethyl-1,2,3,4-tetrahydroquinoline can be compared with other tetrahydroquinoline derivatives such as:
1,2,3,4-Tetrahydroquinoline: Lacks the methyl groups at the 2nd and 4th positions, resulting in different chemical and biological properties.
2,4-Diphenyl-1,2,3,4-tetrahydroquinoline: Contains phenyl groups instead of methyl groups, which can significantly alter its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological characteristics compared to other tetrahydroquinoline derivatives .
Biological Activity
2,4-Dimethyl-1,2,3,4-tetrahydroquinoline (DMTHQ) is a bicyclic organic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : CHN
- Molecular Weight : Approximately 161.24 g/mol
- Structure : The compound features a tetrahydroquinoline core with methyl groups at the 2 and 4 positions, influencing its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that DMTHQ exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness similar to established antibiotics. This activity is attributed to its ability to disrupt bacterial cell membranes and inhibit metabolic pathways.
Anticancer Potential
DMTHQ has been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation. The compound's interaction with specific molecular targets enhances its potential as an anticancer agent.
The biological effects of DMTHQ are mediated through several mechanisms:
- Enzyme Inhibition : DMTHQ can inhibit key enzymes involved in inflammatory processes and cancer progression.
- Receptor Modulation : The compound interacts with various receptors, altering their activity and impacting cellular responses.
- Oxidative Stress Reduction : As an antioxidant, DMTHQ helps mitigate oxidative stress, which is linked to numerous diseases, including neurodegenerative disorders.
Study on Antimicrobial Activity
A study evaluating the antimicrobial efficacy of DMTHQ demonstrated that it significantly inhibited the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL depending on the bacterial strain tested.
Cancer Cell Line Study
In vitro studies on cancer cell lines revealed that DMTHQ reduced cell viability by up to 70% at concentrations of 50 µM after 48 hours of treatment. Mechanistic studies indicated that this effect was associated with increased levels of reactive oxygen species (ROS) and activation of caspase pathways.
Comparative Analysis with Similar Compounds
The following table summarizes the biological activity of DMTHQ compared to structurally similar compounds:
Compound Name | Antimicrobial Activity | Anticancer Activity | Notes |
---|---|---|---|
2-Methyl-1,2,3,4-tetrahydroquinoline | Moderate | Low | Less effective than DMTHQ |
4-Methyl-1,2,3,4-tetrahydroquinoline | High | Moderate | Similar mechanism but less potent |
3-Methyl-1,2,3,4-tetrahydroquinoline | Low | Low | Minimal biological activity |
Properties
IUPAC Name |
2,4-dimethyl-1,2,3,4-tetrahydroquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-8-7-9(2)12-11-6-4-3-5-10(8)11/h3-6,8-9,12H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBRNQOFIQPGJDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC2=CC=CC=C12)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30446730 | |
Record name | Quinoline, 1,2,3,4-tetrahydro-2,4-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30446730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19343-79-4 | |
Record name | Quinoline, 1,2,3,4-tetrahydro-2,4-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30446730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,4-tetrahydro-2,4-dimethylquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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